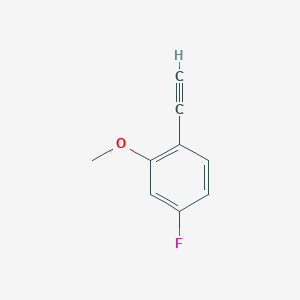

![molecular formula C9H11ClN4O3 B2409593 1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride CAS No. 1394703-37-7](/img/structure/B2409593.png)

1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

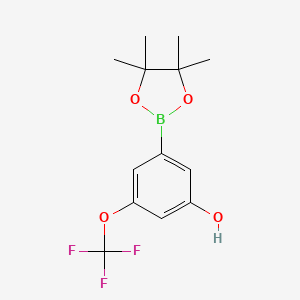

“1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Molecular Structure Analysis

The molecular structure of “1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride” is characterized by the presence of an imidazole ring . The imidazole ring is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Inhibitory Activity

- Imidazolidine Derivatives as Inhibitors : A study by D’yachenko et al. (2017) discusses the synthesis of various imidazolidine derivatives and their testing as inhibitors of soluble human epoxide hydrolase. Some compounds showed high inhibitory activity, indicating potential as promising inhibitors in this field (D’yachenko et al., 2017).

Chemical Synthesis and Characteristics

- Imidazolidine-2,4,5-trione in Chemical Synthesis : Lee et al. (2010) report on the synthesis of compounds including imidazolidine-2,4,5-trione and their active components for pharmacological and agrochemical importance (Lee et al., 2010).

Pharmacological Potential

- Cholinergic Enzyme Inhibition : A study by Pejchal et al. (2011) synthesized novel imidazolidine-2,4,5-trione derivatives and tested them as inhibitors of acetylcholinesterase and butyrylcholinesterase. These compounds showed significant inhibitory activity, surpassing standard drugs, indicating their potential in pharmacological applications (Pejchal et al., 2011).

Agricultural Applications

- Herbicidal Activity : Research by Li et al. (2013) involved the synthesis of a library of compounds with variations of 2,4,5-imidazolidine-trione and their testing for herbicidal activity. Certain compounds demonstrated good herbicidal effectiveness, suggesting their use in agricultural contexts (Li et al., 2013).

Histamine Receptor Agonism

- Histamine H4 Receptor Agonism : A study by Igel et al. (2009) focused on the modification of 3-(1H-Imidazol-4-yl)propylguanidine to increase selectivity for the human histamine H4 receptor. These modifications resulted in compounds with potent full agonism at the H4 receptor, highlighting their therapeutic potential (Igel et al., 2009).

Coordination Chemistry

- Coordination Chemistry and Oxidation Products : Blackman et al. (1991) explored the reactions of coordinated imidazole, particularly focusing on oxidation products and ring cleavage, which included compounds like imidazolidine-2,4,5-trione. This study adds to the understanding of the chemical behavior of such compounds (Blackman et al., 1991).

Zukünftige Richtungen

Imidazole-containing compounds have been recognized for their therapeutic potential, leading to ongoing research and development of new drugs . The future directions for “1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride” would likely involve further exploration of its chemical and biological properties for potential therapeutic applications.

Eigenschaften

IUPAC Name |

1-(3-imidazol-1-ylpropyl)imidazolidine-2,4,5-trione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3.ClH/c14-7-8(15)13(9(16)11-7)4-1-3-12-5-2-10-6-12;/h2,5-6H,1,3-4H2,(H,11,14,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQCWJVKUDTEEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCN2C(=O)C(=O)NC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(1H-imidazol-1-yl)propyl]imidazolidine-2,4,5-trione hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

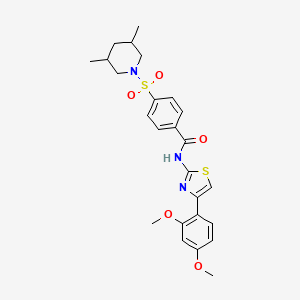

![N-[2-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2409510.png)

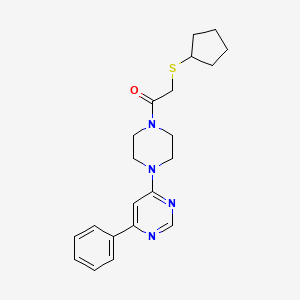

![3-methoxy-N-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2409511.png)

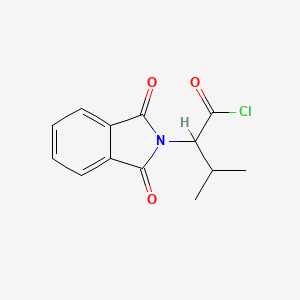

![N-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2409512.png)

![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2409516.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopropanecarboxamide](/img/structure/B2409518.png)

![N-(4-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2409519.png)

![N-(2-ethyl-6-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2409522.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B2409523.png)

![Ethyl 3-(4-methylphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2409525.png)